Dotatate acetate
Descripción general
Descripción
DOTATATE acetate is a DOTA-conjugated peptide . It can be labelled with radionuclides for positron emission tomography (PET) imaging and peptide receptor radionuclide research (PRRT) .
Synthesis Analysis
Gallium-68 DOTATATE is synthesized in-house and is the main form of Ga-68 radiopharmaceutical . The development of automated synthesis systems has increased the reliability, reproducibility, and safety of radiopharmaceutical productions . The synthesis process involves the use of reagents and chemicals .
Molecular Structure Analysis
The molecular formula of DOTATATE acetate is C67H94N14O21S2 . The molecular weight is 1495.69 .
Chemical Reactions Analysis
DOTATATE acetate can be labelled with radionuclides for PET imaging and PRRT .
Physical And Chemical Properties Analysis
The physical and chemical properties of DOTATATE acetate include a molecular weight of 1495.69 and solubility in water of ≥ 5 mg/mL .
Aplicaciones Científicas De Investigación
1. Treatment of Lung Neuroendocrine Neoplasms
- Application Summary: Dotatate acetate, specifically [225Ac]Ac-DOTA-TATE, has been evaluated for the treatment of lung neuroendocrine neoplasms (NENs). This application leverages the overexpression of somatostatin receptors in patients with neuroendocrine neoplasms .
- Methods of Application: The study involved the radiosynthesis of [225Ac]Ac-DOTA-TATE, followed by toxicity, biodistribution (BD), radiation dosimetry (RD), and efficacy tests in small animal models of lung NENs .
- Results: The study found that a single administration of [225Ac]Ac-DOTA-TATE significantly delayed tumor growth and extended the time to experimental endpoint relative to controls .
2. Peptide Receptor Radionuclide Therapy
- Application Summary: Dotatate acetate, particularly 177Lu DOTA-TATE, is used in peptide receptor radionuclide therapy (PRRT) which targets somatostatin receptors (SSR) .
- Methods of Application: The compound is reacted with the radionuclides gallium-68, lutetium-177, and copper-64 to form radiopharmaceuticals for positron emission tomography (PET) imaging or radionuclide therapy .
- Results: This form of application is a type of targeted drug delivery .
3. Neuroendocrine Tumors Imaging
- Application Summary: Dotatate acetate is used in imaging of neuroendocrine tumors (NETs) in pediatric patients . It is used for early diagnostic and therapeutic applications .
- Methods of Application: The application involves the use of Dotatate in positron emission tomography (PET) imaging .
- Results: The imaging studies provide valuable information for the diagnosis and treatment of neuroendocrine tumors .
4. Radiopharmaceutical Preparations
- Application Summary: Dotatate acetate is used in the preparation of radiopharmaceuticals . It is used in the characterization of SnO2-based 68Ge/68Ga generators and 68Ga-DOTATATE preparations .
- Methods of Application: The application involves the use of Dotatate in the preparation of radiopharmaceuticals with high radiochemical purity .
- Results: The study found that the content of long-lived 68Ge breakthrough increases over the entire period of use to more than 100 ppm .
5. Comparative Evaluation of 68Ga-labelled TATEs
- Application Summary: Dotatate acetate is used in the comparative evaluation of 68Ga-labelled TATEs . The impact of chelators on imaging outcomes is studied .
- Methods of Application: The application involves the use of Dotatate in the comparative evaluation of 68Ga-labelled TATEs .
- Results: The study found that 68Ga-NOTA-TATE and 68Ga-DOTA-TATE demonstrated comparable tumor uptake in an AR42J mouse model .
6. Characterization of Radiopharmaceuticals
- Application Summary: Dotatate acetate is used in the characterization of SnO2-based 68Ge/68Ga generators and 68Ga-DOTATATE preparations . It is used to investigate the long-term stability of the 68Ge breakthrough .
- Methods of Application: The application involves the use of Dotatate in the preparation of radiopharmaceuticals with high radiochemical purity . The influences of factors such as the amount of DOTATATE, addition of Fe3+ salts and replacement of HEPES buffer with sodium acetate on the radiochemical synthesis were also tested .
- Results: The study found that the content of long-lived 68Ge breakthrough increases over the entire period of use to more than 100 ppm .
7. Neuroblastoma Imaging
- Application Summary: Dotatate acetate is used in imaging of neuroblastoma in pediatric patients . It is used for early diagnostic and therapeutic applications .
- Methods of Application: The application involves the use of Dotatate in positron emission tomography (PET) imaging .
- Results: The imaging studies provide valuable information for the diagnosis and treatment of neuroblastoma .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H90N14O19S2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFLVLMYXXNJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H90N14O19S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.